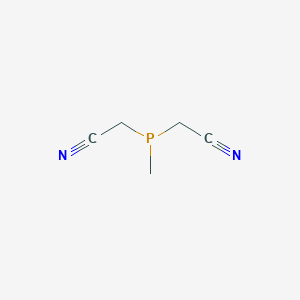
2,2'-(Methylphosphanediyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Methylphosphanediyl)diacetonitrile is an organic compound characterized by the presence of a methylphosphane group linked to two acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphanediyl)diacetonitrile typically involves the reaction of methylphosphane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylphosphanediyl)diacetonitrile may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications. The process may also include steps to recycle and reuse reactants and solvents, thereby minimizing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Methylphosphanediyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.
Scientific Research Applications
2,2’-(Methylphosphanediyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-(Methylphosphanediyl)diacetonitrile exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The pathways involved may include coordination chemistry and enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,4-Quinazolinediyldisulfanediyl)diacetonitrile: This compound has a similar structure but includes a quinazoline ring and sulfur atoms.
2,2’-(5-Methyl-1,3-phenylene)diacetonitrile: This compound features a phenylene ring and is used as an impurity in the synthesis of anastrozole.
Uniqueness
2,2’-(Methylphosphanediyl)diacetonitrile is unique due to the presence of the methylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
89630-48-8 |
|---|---|
Molecular Formula |
C5H7N2P |
Molecular Weight |
126.10 g/mol |
IUPAC Name |
2-[cyanomethyl(methyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C5H7N2P/c1-8(4-2-6)5-3-7/h4-5H2,1H3 |
InChI Key |
JZBAUQWXGXOYNL-UHFFFAOYSA-N |
Canonical SMILES |
CP(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

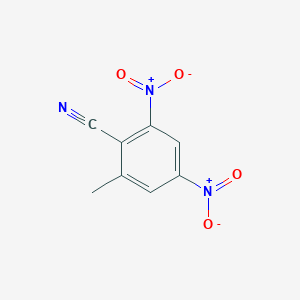
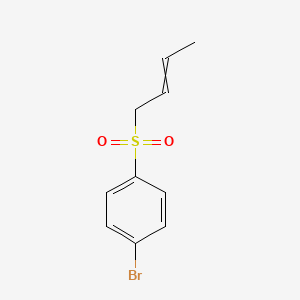
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
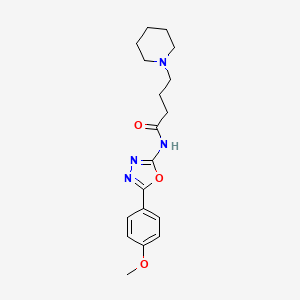
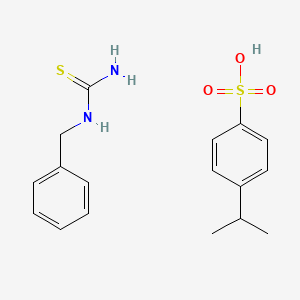

![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
